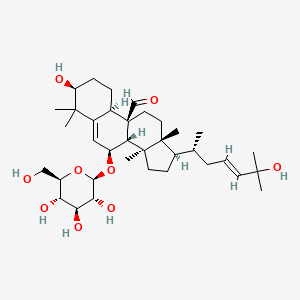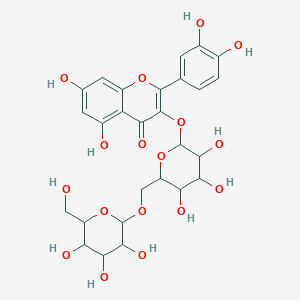
Quercetin-3-gentiobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 13915961 is a natural product found in Phyllanthus virgatus, Chenopodium album, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Biotransformation Using Engineered Escherichia coli
Researchers have explored the synthesis of quercetin 3-O-gentiobioside using an engineered Escherichia coli strain. This method aims to simplify obtaining this compound, which is challenging to extract and purify from plants. The process involved using glycosyltransferases and nucleotide sugar biosynthetic genes to achieve a conversion efficiency of approximately 49% (Cho et al., 2016).
2. Structural Determination in Flowers
Quercetin 3-glucosyl(1⇒2)gentiobioside has been identified in the violet-blue flowers of Primula polyantha. The structural determination was based on extensive spectroscopic data, highlighting its natural occurrence in specific plant species (Saitǒ et al., 1990).
3. Potential Medicinal Applications
Quercetin, including its derivatives like quercetin 3-O-gentiobioside, is recognized for various biological activities, such as antioxidant, antibacterial, and antiparasitic properties. It has potential applications in antioncology, cardiovascular protection, anti-immunosuppression treatment, and alleviating toxicity of mycotoxins (Yang et al., 2020).
4. Antioxidant Activities
The antioxidant activities of quercetin, including its complexes, are a subject of extensive research. This includes its effects on glutathione, enzymatic activity, and reactive oxygen species, making it a candidate for medicinal applications (Xu et al., 2019).
5. Bioavailability Studies
Research on the bioavailability of different quercetin glycosides in rats, including quercetin 3-O-gentiobioside, provides insights into the absorption and metabolic processing of these compounds. This is crucial for their use as food additives or dietary supplements (Makino et al., 2009).
6. Application in Traditional Medicine
Quercetin 3-O-gentiobioside has been identified in traditional medicinal plants like Psidium guava, suggesting its role in the therapeutic properties of these plants (Seshadri & Vasishta, 1965).
7. Role in DNA Damage Response
The impact of quercetin on DNA damage response in human hematopoietic stem and progenitor cells has been studied, indicating its potential genotoxic effects at high concentrations, which is crucial for understanding its safe application in clinical settings (Biechonski et al., 2017).
8. Content Standard in Semen Descurainiae
Research has been conducted to determine the content of quercetin-3-O-β-D-glucopyranosyl-7-O-β-D-gentiobioside in Semen Descurainiae, a herb used in traditional medicine. This is important for establishing quality control standards for herbal products (An-jia, 2010).
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQPMVGJOQVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

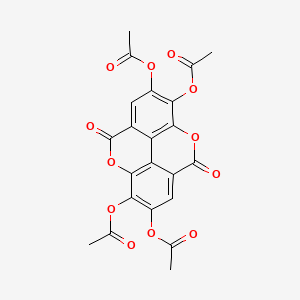
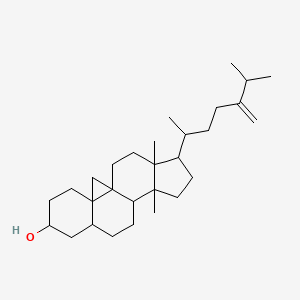




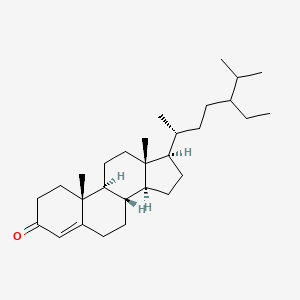

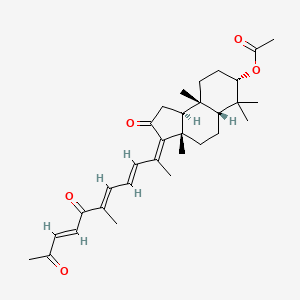
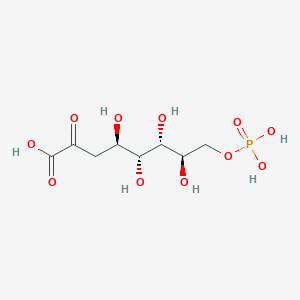
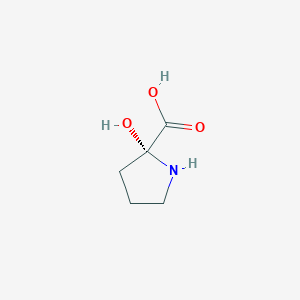
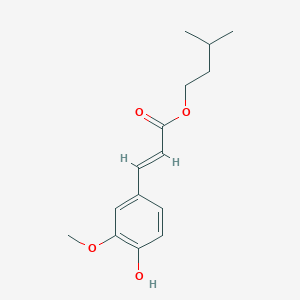
![ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2-nonoxy-6-(trifluoromethyl)phenyl]nona-2,4,6,8-tetraenoate](/img/structure/B1252634.png)
